molecular formula C18H12Cl2N2O4 B2911711 2-[2-[(E)-2-cyano-3-(2,4-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1058173-57-1

2-[2-[(E)-2-cyano-3-(2,4-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid

Cat. No. B2911711
CAS RN: 1058173-57-1
M. Wt: 391.2
InChI Key: WPZFBGWQOCOQJX-UHFFFAOYSA-N
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Description

The compound “2-[2-[(E)-2-cyano-3-(2,4-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid” is a derivative of diclofenac, which is a widely used non-steroidal anti-inflammatory drug (NSAID) . Diclofenac is known for its anti-inflammatory, anti-palliative, and anti-hormonal efficacy .


Synthesis Analysis

New diclofenac derivatives have been synthesized containing bioactive moieties, such as triazole, oxadiazole, and thiadiazol . The structures of these new compounds were established based on spectral and elemental analysis . Another study synthesized a group of 1,3,4-oxadiazoles, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,2,4-triazine derived from 2-[(2,6-dichloroanilino)phenyl]acetic acid .


Molecular Structure Analysis

The molecular structure of these compounds can be determined using various spectroscopic techniques, including Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the condensation of the corresponding hydrazide and aromatic aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques, including FT-IR, NMR, and mass spectrometry .

Mechanism of Action

The mechanism of action of diclofenac and its derivatives is primarily related to their anti-inflammatory properties. They are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response .

Future Directions

The development of new diclofenac derivatives presents opportunities for the design of novel and safe tailored drugs . These compounds could potentially enhance the quality of life by providing effective treatment for conditions such as inflammation and pain .

properties

IUPAC Name

2-[2-[(E)-2-cyano-3-(2,4-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O4/c19-13-5-6-15(14(20)8-13)22-18(25)12(9-21)7-11-3-1-2-4-16(11)26-10-17(23)24/h1-8H,10H2,(H,22,25)(H,23,24)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZFBGWQOCOQJX-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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